molecular formula C8H20Cl2N2 B2692162 N-Methyl-N-(2-methylpropyl)azetidin-3-amine;dihydrochloride CAS No. 2413868-87-6

N-Methyl-N-(2-methylpropyl)azetidin-3-amine;dihydrochloride

Cat. No.: B2692162
CAS No.: 2413868-87-6
M. Wt: 215.16
InChI Key: RYQYIBFMLLRMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-(2-methylpropyl)azetidin-3-amine;dihydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is an azetidine derivative, which is a four-membered nitrogen-containing heterocycle. The presence of the azetidine ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2-methylpropyl)azetidin-3-amine;dihydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2-methylpropyl)azetidin-3-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the azetidine ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced azetidine compounds, and various substituted azetidine derivatives.

Scientific Research Applications

N-Methyl-N-(2-methylpropyl)azetidin-3-amine;dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a bioactive molecule with therapeutic properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent for treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-Methyl-N-(2-methylpropyl)azetidin-3-amine;dihydrochloride exerts its effects involves interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular pathways by altering the function of key proteins involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-Methylazetidine: A simpler azetidine derivative with similar chemical properties.

    N-Isopropylazetidine: Another azetidine derivative with a different alkyl substituent.

    N-Methyl-N-(2-methylpropyl)pyrrolidine: A five-membered ring analog with comparable biological activity.

Uniqueness

N-Methyl-N-(2-methylpropyl)azetidin-3-amine;dihydrochloride is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-methyl-N-(2-methylpropyl)azetidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-7(2)6-10(3)8-4-9-5-8;;/h7-9H,4-6H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDBUGSNWYKDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C)C1CNC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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